REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([CH:13]([CH3:15])[CH3:14])=[CH:9][CH:8]=1)=[O:6].[Br:16]([O-])(=O)=O.[Na+].[Br-].[Na+]>C(Cl)Cl.O.S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>[Br:16][C:13]([C:10]1[CH:9]=[CH:8][C:7]([C:5](=[O:6])[CH2:4][CH2:3][CH2:2][Cl:1])=[CH:12][CH:11]=1)([CH3:15])[CH3:14] |f:1.2,3.4,7.8.9|
|
Name
|
|
Quantity
|
74.7 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
150W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
Add, by dropwise addition
|
Type
|
CUSTOM
|
Details
|
Illuminate for another 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
separate the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 281.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |